Pentaerythritol tetraricinoleate

Catalog No.
S1818491
CAS No.
126-56-7
M.F
C17H18O3
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol tetraricinoleate

CAS Number

126-56-7

Product Name

Pentaerythritol tetraricinoleate

IUPAC Name

[3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C17H18O3

InChI

InChI=1S/C77H140O12/c1-5-9-13-41-53-69(78)57-45-33-25-17-21-29-37-49-61-73(82)86-65-77(66-87-74(83)62-50-38-30-22-18-26-34-46-58-70(79)54-42-14-10-6-2,67-88-75(84)63-51-39-31-23-19-27-35-47-59-71(80)55-43-15-11-7-3)68-89-76(85)64-52-40-32-24-20-28-36-48-60-72(81)56-44-16-12-8-4/h33-36,45-48,69-72,78-81H,5-32,37-44,49-68H2,1-4H3/b45-33-,46-34-,47-35-,48-36-/t69-,70-,71-,72-/m1/s1

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)(COC(=O)CCCCCCCC=CCC(CCCCCC)O)COC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Pentaerythritol tetraricinoleate is an organic compound classified as a tetraester derived from pentaerythritol and ricinoleic acid. Its molecular formula is C77H140O12C_{77}H_{140}O_{12}, and it is characterized by the presence of four ricinoleate ester groups attached to a pentaerythritol backbone. This compound is typically a viscous, oily liquid that exhibits properties useful in various industrial applications, particularly in the formulation of lubricants and as a surfactant.

Pentaerythritol tetraricinoleate is notable for its biodegradability and low toxicity, making it an attractive alternative to more harmful synthetic esters. It is often utilized in formulations requiring high lubricity and stability under a range of temperatures.

, primarily due to its ester functionalities:

  • Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, yielding pentaerythritol and ricinoleic acid. This reaction can be catalyzed by acids or bases.
  • Transesterification: The compound can react with alcohols to form new esters, which may alter its properties for specific applications.
  • Thermal Decomposition: At elevated temperatures, pentaerythritol tetraricinoleate may decompose, leading to the formation of various degradation products. Studies have shown that its thermal stability can be affected by the presence of metals or other catalytic materials .

Pentaerythritol tetraricinoleate is synthesized through esterification reactions between pentaerythritol and ricinoleic acid. The general synthesis process involves:

  • Esterification Reaction: Pentaerythritol is reacted with ricinoleic acid in the presence of a catalyst (typically an acid catalyst) under controlled temperature and pressure conditions.
  • Purification: The resulting mixture undergoes purification processes such as distillation or chromatography to isolate pentaerythritol tetraricinoleate from unreacted materials and by-products.

This method allows for the production of pentaerythritol tetraricinoleate with varying degrees of purity and specific properties tailored for different applications.

Pentaerythritol tetraricinoleate finds numerous applications across various industries:

  • Lubricants: It is commonly used as a base oil in synthetic lubricants due to its excellent lubricity and thermal stability.
  • Cosmetics: Its low toxicity makes it suitable for use in skin care products as an emollient.
  • Food Industry: It can serve as a food-grade lubricant or thickening agent.
  • Surfactants: Employed in formulations requiring emulsification properties.
  • Biodegradable Products: Its environmentally friendly profile makes it a candidate for use in biodegradable formulations .

Studies on the interaction of pentaerythritol tetraricinoleate with various substances indicate that it can form stable emulsions with oils and water, enhancing the performance of formulations in which it is used. Additionally, research has shown that its interactions with metal surfaces can influence its thermal stability and degradation pathways .

Similar Compounds: Comparison with Other Compounds

Pentaerythritol tetraricinoleate shares structural similarities with several other compounds, particularly polyols and their esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
PentaerythritolC5H12O4C_5H_{12}O_4A polyol used as a building block for various esters
Pentaerythritol tetraacetateC12H22O8C_{12}H_{22}O_8A tetraester used in coatings and adhesives
Pentaerythritol trinitrateC5H7N3O6C_5H_7N_3O_6An explosive compound used in military applications
Glycerol triesterC15H30O6C_{15}H_{30}O_6Used in food products; similar ester structure

Uniqueness

What sets pentaerythritol tetraricinoleate apart from these compounds is its specific combination of four ricinoleic acid chains, which provides unique properties such as enhanced biodegradability and lower toxicity compared to traditional synthetic lubricants or esters. Its application versatility across both industrial and consumer products further highlights its distinctive role in modern chemistry.

Dates

Modify: 2023-11-23

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